![molecular formula C39H65N5O8 B14785833 [3-[[2-[2,4-dimethyloctanoyl(methyl)amino]-4-methylpentanoyl]amino]-4-[methyl-[3-methyl-1-[2-(2-methyl-5-oxo-2H-pyrrole-1-carbonyl)pyrrolidin-1-yl]-1-oxobutan-2-yl]amino]-4-oxobutan-2-yl] acetate](/img/structure/B14785833.png)
[3-[[2-[2,4-dimethyloctanoyl(methyl)amino]-4-methylpentanoyl]amino]-4-[methyl-[3-methyl-1-[2-(2-methyl-5-oxo-2H-pyrrole-1-carbonyl)pyrrolidin-1-yl]-1-oxobutan-2-yl]amino]-4-oxobutan-2-yl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Microcolin B is a biologically active lipopeptide isolated from the marine cyanobacterium Lyngbya majuscula. It is known for its potent cytotoxic and immunosuppressive properties, making it a compound of interest in various scientific fields, including medicine and biology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Microcolin B involves segment condensation strategies using suitably protected L-amino acids. One notable method includes the preparation of a unique Boc and Mem protected cyclic compound from N-Boc-Methyl-L-Leucil-L-threonin-benzyl ester in a five-step synthesis. This segment is then coupled with octanoic acid, followed by deprotection using a standard mixed anhydride strategy. The resultant compound undergoes debenzylation and coupling with a pyrrolinone unit after acetylation to yield Microcolin B .
Industrial Production Methods
Industrial production methods for Microcolin B are not well-documented, likely due to the complexity and low yield of the synthetic processes. advancements in synthetic biology and marine biotechnology may offer scalable production methods in the future.
Análisis De Reacciones Químicas
Types of Reactions
Microcolin B undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of Microcolin B include:
Mixed anhydrides: Used in the deprotection steps.
Ticl4: Used for the removal of Mem protection.
Acetylation agents: Used for the final acetylation step.
Major Products
The major products formed from these reactions include various analogues of Microcolin B, such as desacetyl-microcolin B and other acylated derivatives .
Aplicaciones Científicas De Investigación
Microcolin B has several scientific research applications:
Chemistry: Used as a model compound for studying lipopeptide synthesis and reactions.
Biology: Investigated for its cytotoxic properties against various cancer cell lines.
Medicine: Explored for its immunosuppressive properties, potentially useful in organ transplantation and autoimmune diseases.
Mecanismo De Acción
Microcolin B exerts its effects through several mechanisms:
Cytotoxicity: Induces cell death in cancer cells by disrupting cellular processes.
Comparación Con Compuestos Similares
Microcolin B is structurally similar to other lipopeptides isolated from marine cyanobacteria, such as:
Microcolin A: Shares similar cytotoxic and immunosuppressive properties.
Majusculamide D: Another lipopeptide with comparable biological activities
Microcolin B stands out due to its unique combination of potent cytotoxic and immunosuppressive effects, making it a valuable compound for further research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C39H65N5O8 |
|---|---|
Peso molecular |
732.0 g/mol |
Nombre IUPAC |
[3-[[2-[2,4-dimethyloctanoyl(methyl)amino]-4-methylpentanoyl]amino]-4-[methyl-[3-methyl-1-[2-(2-methyl-5-oxo-2H-pyrrole-1-carbonyl)pyrrolidin-1-yl]-1-oxobutan-2-yl]amino]-4-oxobutan-2-yl] acetate |
InChI |
InChI=1S/C39H65N5O8/c1-13-14-16-25(6)22-26(7)36(48)41(11)31(21-23(2)3)35(47)40-33(28(9)52-29(10)45)38(50)42(12)34(24(4)5)39(51)43-20-15-17-30(43)37(49)44-27(8)18-19-32(44)46/h18-19,23-28,30-31,33-34H,13-17,20-22H2,1-12H3,(H,40,47) |
Clave InChI |
MNASOWORUXKEPP-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C)CC(C)C(=O)N(C)C(CC(C)C)C(=O)NC(C(C)OC(=O)C)C(=O)N(C)C(C(C)C)C(=O)N1CCCC1C(=O)N2C(C=CC2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-Bromophenyl)-4-{2-[(2,4-dimethylphenyl)sulfanyl]phenyl}piperazine](/img/structure/B14785750.png)
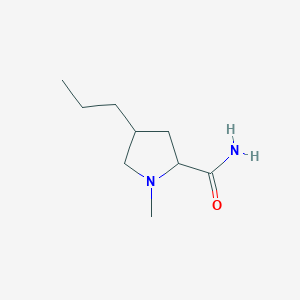

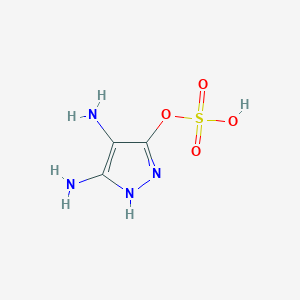

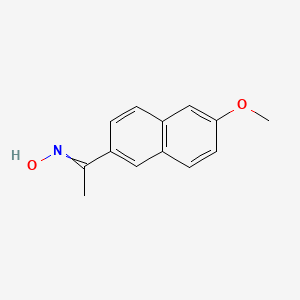

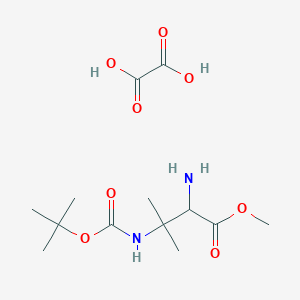
![(Diphenylmethyl)[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(thiophen-2-yl)propylidene]amine](/img/structure/B14785774.png)
![rel-(3S,3aS,6aR)-3-amino-1,3,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrol-2-one](/img/structure/B14785777.png)
![2-Amino-1-[4-(dimethylamino)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B14785785.png)
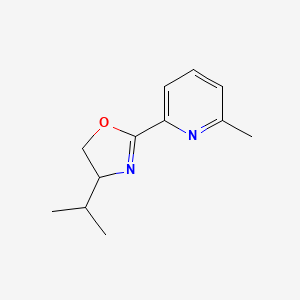

![2-Propanol, 1-(1,2-benzisothiazol-4-yloxy)-3-[(1-methylethyl)amino]-](/img/structure/B14785807.png)
